molecular formula C88H134N26O25S2 B12393210 RFRP-3 (rat)

RFRP-3 (rat)

Cat. No.: B12393210
M. Wt: 2020.3 g/mol
InChI Key: QIJMBTDODJSDJI-YPHUOVQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The preparation of RF-amide related peptide-3 (RFRP-3) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the growing chain.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial production methods for peptides like RFRP-3 may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.

Chemical Reactions Analysis

RF-amide related peptide-3 (RFRP-3) primarily undergoes the following types of reactions:

    Oxidation: This reaction can occur at methionine residues within the peptide, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like DTT for reduction, and various amino acid derivatives for substitution reactions. The major products formed from these reactions include oxidized, reduced, or substituted versions of the peptide.

Scientific Research Applications

RF-amide related peptide-3 (RFRP-3) has a wide range of scientific research applications:

Comparison with Similar Compounds

RF-amide related peptide-3 (RFRP-3) is unique in its dual role in regulating both reproductive functions and energy homeostasis. Similar compounds include:

    Kisspeptin: Another hypothalamic peptide that stimulates GnRH release and has a role in reproductive regulation.

    Neuropeptide Y (NPY): A peptide involved in feeding behavior and energy balance.

    Galanin: A neuropeptide that regulates feeding, energy homeostasis, and reproductive functions.

Compared to these peptides, RFRP-3 is distinct in its inhibitory effect on the reproductive axis and its potential role in integrating energy balance and reproductive function .

Properties

Molecular Formula

C88H134N26O25S2

Molecular Weight

2020.3 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C88H134N26O25S2/c1-45(2)35-60(86(138)113-31-15-22-64(113)83(135)103-53(24-26-66(90)118)76(128)100-52(21-14-30-96-88(93)94)75(127)105-57(71(92)123)36-49-17-10-8-11-18-49)108-82(134)63(43-116)111-84(136)65-23-16-32-114(65)87(139)61(37-50-19-12-9-13-20-50)109-79(131)58(38-51-40-95-44-98-51)107-81(133)62(42-115)110-78(130)56(29-34-141-7)104-85(137)70(48(5)117)112-68(120)41-97-73(125)47(4)99-74(126)54(25-27-69(121)122)101-77(129)55(28-33-140-6)102-80(132)59(39-67(91)119)106-72(124)46(3)89/h8-13,17-20,40,44-48,52-65,70,115-117H,14-16,21-39,41-43,89H2,1-7H3,(H2,90,118)(H2,91,119)(H2,92,123)(H,95,98)(H,97,125)(H,99,126)(H,100,128)(H,101,129)(H,102,132)(H,103,135)(H,104,137)(H,105,127)(H,106,124)(H,107,133)(H,108,134)(H,109,131)(H,110,130)(H,111,136)(H,112,120)(H,121,122)(H4,93,94,96)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-/m0/s1

InChI Key

QIJMBTDODJSDJI-YPHUOVQFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.